Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
“Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . For instance, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . It’s used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Analgesic Potential
Compounds containing the trifluoromethyl group have shown potential as analgesics . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and tested for their analgesic action using the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Synthesis of Trisubstituted Imidazole Derivatives
Methyl 4-fluorobenzoate can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .
Crystal Structure Analysis
The compound has been used in crystal structure analysis studies . A single crystal of the title compound was obtained for X-ray crystallographic analysis .
Safety and Hazards
Future Directions
The trifluoromethyl group is often used in the development of new pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that “Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” and similar compounds may have potential applications in the development of new drugs and pharmaceuticals.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the compound can be used in the synthesis of trisubstituted imidazole derivatives .
Biochemical Pathways
It’s known that the compound can participate in reactions such as the synthesis of trisubstituted imidazole derivatives .
properties
IUPAC Name |
methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742838 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate | |
CAS RN |
1365271-42-6 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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